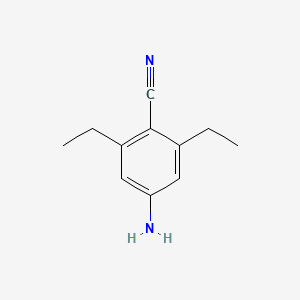

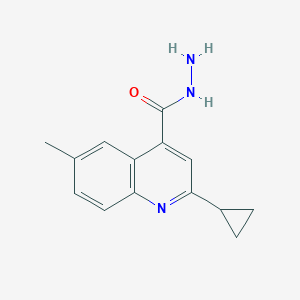

2-Cyclopropyl-6-methylquinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

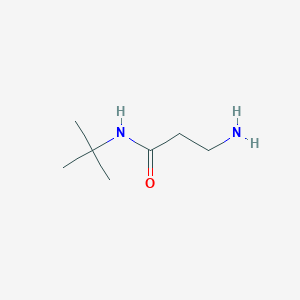

2-Cyclopropyl-6-methylquinoline-4-carbohydrazide (2-CMPQ-4-CH) is a heterocyclic organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a novel compound that has been synthesized in the laboratory and has been studied for its potential applications in the field of medicinal chemistry. 2-CMPQ-4-CH is a cyclic compound with a six-membered ring and two cyclopropyl groups. It is a member of the quinoline family of compounds and is derived from the cyclopropylmethylquinoline.

Applications De Recherche Scientifique

Synthesis and Characterization Saeed et al. (2014) synthesized various thio/semicarbazide derivatives using a similar compound, where methyl 2-(quinolin-8-yloxy) acetate was condensed with hydrazine hydrate to afford a carbohydrazide. These derivatives were characterized by spectroscopic techniques and elemental analyses, and one was confirmed by X-ray crystallography (Saeed, Abbas, Ibrar, & Bolte, 2014).

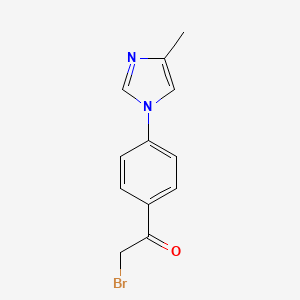

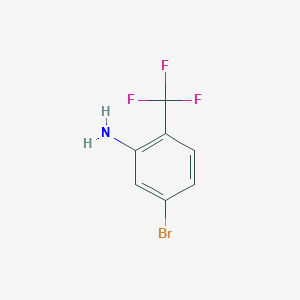

Biological Evaluation Boztaş et al. (2019) conducted a study involving bromophenol derivatives with cyclopropyl moiety, which demonstrated effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

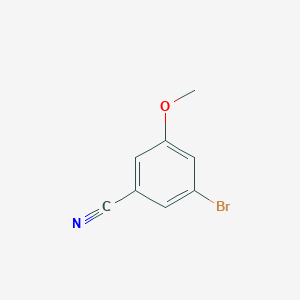

Antimicrobial Study Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated them for antifungal and antibacterial activities. Their findings highlight the potential of similar compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Anti-HIV Activity Hajimahdi et al. (2013) prepared 4-hydroxyquinoline-3-carbohydrazide derivatives and evaluated them for anti-HIV activity. Compounds showed moderate inhibitory properties against HIV-1 virus, indicating the potential of carbohydrazide derivatives in HIV treatment research (Hajimahdi, Zabihollahi, Aghasadeghi, & Zarghi, 2013).

Synthesis of New Compounds Aleksanyan and Hambardzumyan (2019) synthesized a substituted quinoline-6-carbohydrazide and reacted it with phenyl isothiocyanate to obtain phenylhydrazinecarbotioamide. This study contributes to the synthesis of new compounds for potential applications in various fields (Aleksanyan & Hambardzumyan, 2019).

Catalytic Reactions Yao et al. (2012) reported a tandem reaction involving N'-(2-alkynylbenzylidene)hydrazide and cycloprop-2-ene-1,1-dicarboxylate co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride, demonstrating the compound's role in catalytic reactions (Yao, Yu, Mo, & Wu, 2012).

Anti-Inflammatory Activities Sultana et al. (2013) prepared 1,4-dihydroquinoline-3-carbohydrazide derivatives of gatifloxacin, identifying them as potent anti-inflammatory agents. This indicates the significance of carbohydrazide derivatives in developing new anti-inflammatory drugs (Sultana, Arayne, Naz, & Mesaik, 2013).

Propriétés

IUPAC Name |

2-cyclopropyl-6-methylquinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-8-2-5-12-10(6-8)11(14(18)17-15)7-13(16-12)9-3-4-9/h2,5-7,9H,3-4,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUVZRGYJKBAGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-methylquinoline-4-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

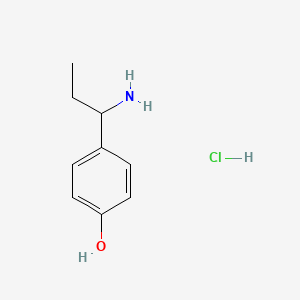

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

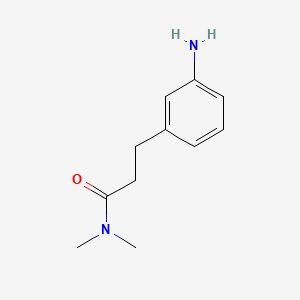

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

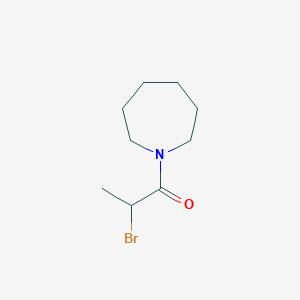

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)